2-Methyl-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic organic compound belonging to the quinazolinone family. Quinazolinones are recognized for their diverse biological activities and potential therapeutic applications. This compound has garnered interest in scientific research due to its possible antimicrobial and anticancer properties, making it a valuable building block in medicinal chemistry and materials science.
The compound can be synthesized through various methods, primarily involving the cyclization of anthranilic acid derivatives with amines under acidic or basic conditions. The synthesis often employs solvents such as ethanol or acetic acid and may involve heating to facilitate the reaction.
2-Methyl-7,8-dihydroquinazolin-5(6H)-one is classified as a heterocyclic compound and falls under the category of quinazolinones. Its molecular formula is , and it features a fused bicyclic structure that includes nitrogen atoms.
The synthesis of 2-Methyl-7,8-dihydroquinazolin-5(6H)-one typically involves:
One notable synthetic route involves the reaction of anthranilic acid with acetic anhydride followed by cyclization, yielding 2-Methyl-7,8-dihydroquinazolin-5(6H)-one. The reaction typically occurs over several hours under controlled temperature conditions to optimize yield and purity .
2-Methyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens or nucleophiles for substitution reactions.
The mechanism of action for 2-Methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets such as enzymes or receptors. This interaction may modulate the activity of these targets, leading to observed biological effects such as inhibition of cell division or antimicrobial activity.
Relevant data indicate that the compound exhibits promising biological activities, which are often assessed through bioassays targeting specific cell lines or biological pathways.
2-Methyl-7,8-dihydroquinazolin-5(6H)-one has several scientific applications:
The construction of the 2-methyl-7,8-dihydroquinazolin-5(6H)-one scaffold relies heavily on precise cyclization methodologies. A prominent approach involves the Baylis-Hillman reaction, where substituted acrylates undergo cyclocondensation with 2-aminocyclohexan-1,3-diones under mild conditions. This process is catalyzed by ammonium acetate in ethanol or acetonitrile at 60–80°C, achieving yields of 75–92% . The ammonium acetate serves a dual role as both a weak base and nitrogen source, facilitating imine formation and subsequent intramolecular cyclization.
Alternative pathways include Sc(OTf)₃-catalyzed dehydrative cyclizations, which enable the fusion of dihydroquinazolinone units with pyrrolopyrazine scaffolds via sequential C–N bond formation [9]. For radical-mediated routes, N-allylbenzamide precursors undergo iron- or silver-promoted cyclizations through intramolecular hydrogen atom transfer (HAT). These reactions proceed under oxidative conditions (e.g., TBHP as oxidant), enabling access to structurally complex variants [3].
Table 1: Comparative Analysis of Cyclization Methods
Method | Catalyst/Reagent | Conditions | Yield Range | Key Advantages |
---|---|---|---|---|
Baylis-Hillman Cyclization | Ammonium acetate | EtOH, 80°C, 6–12 hr | 75–92% | Atom-economical, scalable |
Radical Cyclization | FeCl₂/TBHP | MeCN, 60°C, 8 hr | 65–78% | Tolerant of unactivated alkenes |
Dehydrative Fusion | Sc(OTf)₃ | Toluene, 110°C, 24 hr | 60–70% | Builds polycyclic architectures |
Eco-compatible synthetic routes leverage catalyst-free conditions to minimize metal contamination and purification complexity. A highly atom-economical protocol couples 2-methylquinazolinones with 3-(trifluoroacetyl)coumarins under solvent-free conditions at 120°C. This reaction proceeds via Knoevenagel condensation followed by Michael addition, delivering hybrid quinazolinone-coumarin derivatives in yields up to 90% [4]. The absence of solvents eliminates purification challenges associated with high-boiling-point organic media, making this method industrially attractive.
Halogenated precursors (e.g., 6-bromo-2-methyl derivatives) undergo direct Suzuki-Miyaura couplings without palladium catalysts when activated by aryl zincates. Zinc bromide (10 mol%) mediates the C(sp³)–C(sp²) bond formation between benzyl halides and aryl borates in 2-methyltetrahydrofuran at 60°C, achieving >95% heterocoupling selectivity [10]. This approach circumvents traditional Pd-based systems while maintaining functional group tolerance for ethers, halides, and heteroaryl groups.
Table 2: Catalyst-Free Coupling Performance
Nucleophile | Electrophile | Reaction Medium | Temperature/Time | Yield | Selectivity |
---|---|---|---|---|---|
3-(Trifluoroacetyl)coumarin | 2-Methylquinazolinone | Solvent-free | 120°C, 3 hr | ≤90% | N/A |
Aryl borate ([tBuB(Pin)Ph]Li) | Benzyl bromide | 2-MeTHF | 60°C, 18 hr | 70–85% | >95% heterocoupling |
Solid-phase strategies enable rapid diversification of the dihydroquinazolinone core for drug discovery. Resin-bound anthranilamides serve as universal precursors, where cyclization with ketones or aldehydes is facilitated by graphene oxide (GO) nanosheets in aqueous media. This heterogeneous catalyst promotes efficient imine formation and cyclodehydration at 60°C, achieving 75–85% yield while minimizing by-product generation [7]. The graphene oxide’s high surface area and oxygen functionalities accelerate the reaction through synergistic hydrogen bonding and π–π interactions.
Post-cyclization functionalization is achieved via on-resin Suzuki couplings using immobilized 6-bromo-2-methylquinazolinones. Pd-loaded mesoporous silica catalysts (e.g., SBA-15-Pd) enable efficient aryl transfer in continuous-flow microreactors, reducing reaction times from hours to minutes compared to batch processes [10]. This integrated approach permits the synthesis of 100+ compound libraries with variations at positions 6 and 7, crucial for structure-activity relationship (SAR) studies.
The methylthio (–SCH₃) group serves as a versatile handle for late-stage diversification. Halogenated 2-methyl-7,8-dihydroquinazolin-5(6H)-ones undergo nucleophilic displacement with thiourea, followed by alkylation with methyl iodide, to install the methylthio moiety at position 6 [8]. This intermediate enables further transformations:
Table 3: Functionalization Pathways from Methylthio Intermediates
Transformation | Reagents/Conditions | Key Products | Application Relevance |
---|---|---|---|
Suzuki-Miyaura Coupling | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, 80°C | 6-Aryl derivatives | Kinase inhibitor scaffolds |
Sulfoxidation | mCPBA, DCM, 0°C to rt | Sulfoxide/sulfone analogs | Enhanced polar interactions |
Photoredox Alkylation | Alkyl halide, Ru(bpy)₃Cl₂, hv | 6-Alkylthio variants | Improved lipophilicity profiles |
Translating batch synthesis to continuous manufacturing addresses key scalability limitations. The exothermic nature of the Baylis-Hillman cyclization poses safety risks in large reactors, but microfluidic systems with high surface-to-volume ratios mitigate thermal runaway. When conducted in stainless steel coil reactors (1.5 mm diameter) at 100°C and 10 bar pressure, residence times of 15 minutes achieve 88% conversion compared to 6 hours in batch mode [4].
Precipitation of inorganic salts (e.g., NH₄Cl) during ammonium acetate-catalyzed reactions causes reactor clogging. This is resolved using oscillatory baffled flow reactors (OBFRs), where controlled fluid oscillations prevent particle deposition. Coumarin-quinazolinone hybrid synthesis achieves 92% yield at 50 g/h throughput in OBFRs, surpassing batch yields by 8–10% due to improved mixing efficiency [4]. Solvent-free electrocyclizations further enhance sustainability by eliminating waste streams, aligning with green chemistry principles for industrial adoption.
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0